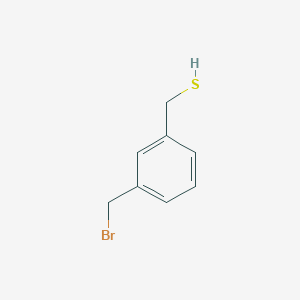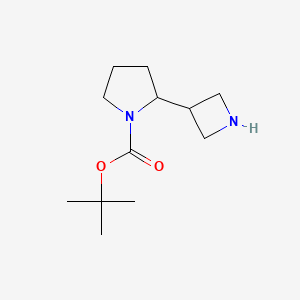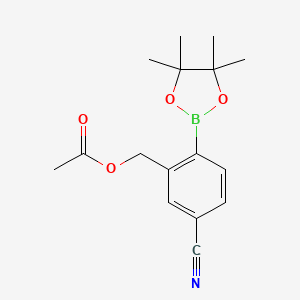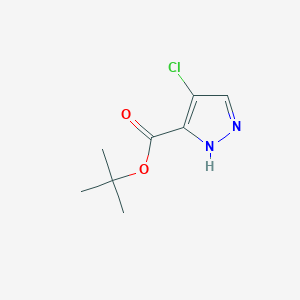
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is a chemical compound with the molecular formula C10H21N3O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. The exact methods used in industrial settings are proprietary and not disclosed in publicly accessible sources.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Isocyanatoethyl)-N-methylmethanesulfonamide
- N-(2-Isocyanatopropyl)-N-methylmethanesulfonamide
- N-(2-Isocyanatobutyl)-N-methylmethanesulfonamide
Uniqueness
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is unique due to its specific structural configuration and the presence of both isocyanate and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C9H18N2O3S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
N-[(2S)-2-isocyanato-3,3-dimethylbutyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(10-7-12)6-11(4)15(5,13)14/h8H,6H2,1-5H3/t8-/m1/s1 |
Clé InChI |
SWKUZGKGXRODDW-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CN(C)S(=O)(=O)C)N=C=O |
SMILES canonique |
CC(C)(C)C(CN(C)S(=O)(=O)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
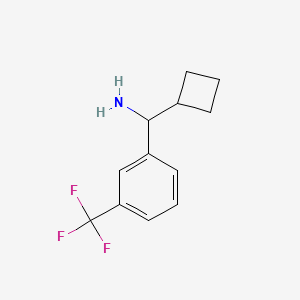
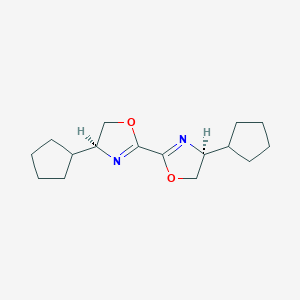
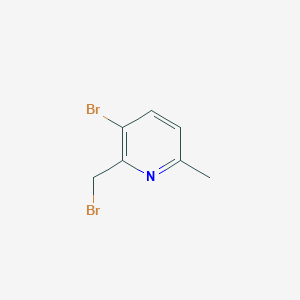
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)

![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
